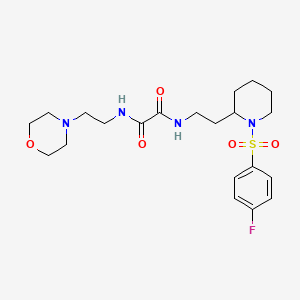

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine ring sulfonylated at the 4-fluorophenyl position (N1-substituent) and a morpholine-containing ethyl group (N2-substituent). The sulfonyl-piperidine moiety may enhance binding affinity to biological targets, as seen in HIV entry inhibitors like compound 25 (), while the morpholinoethyl group could influence solubility and pharmacokinetics.

Properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FN4O5S/c22-17-4-6-19(7-5-17)32(29,30)26-11-2-1-3-18(26)8-9-23-20(27)21(28)24-10-12-25-13-15-31-16-14-25/h4-7,18H,1-3,8-16H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAKNCQNDUSHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C23H27F2N3O4S |

| Molecular Weight | 479.54 g/mol |

| CAS Number | 898415-20-8 |

The structure features a piperidine ring, a fluorophenyl group, and an oxalamide moiety, which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The fluorophenyl group enhances lipophilicity, potentially allowing better penetration through cell membranes. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity or receptor binding.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit:

- Neuroprotective Effects : Due to its structure, it may be useful in developing treatments for neurological disorders by modulating neurotransmitter systems.

- Anti-inflammatory Properties : The compound's ability to interact with inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of Piperidine Intermediate : Reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.

- Alkylation : Introducing the ethyl group via alkylation reactions.

- Oxalamide Formation : Reacting the alkylated intermediate with oxalyl chloride to form the final oxalamide compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-fluorobenzyl)-N2-(morpholinoethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |

| N'-(4-chlorophenyl)-N-{(morpholinoethyl)}ethanediamide | C24H30ClN3O4S | 475.58 g/mol | Chlorine substitution alters biological profile |

| N1-(4-methoxyphenethyl)-N2-(morpholinoethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Methoxy substitution may affect solubility |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with key analogs:

Key Observations :

- Regulatory Success : S336 and its analogs demonstrate the importance of methoxybenzyl and pyridyl groups in flavoring applications, with robust safety profiles despite initial CYP inhibition concerns .

- Safety Margins: The NOEL of 100 mg/kg/day for S336 supports its widespread use, emphasizing the low toxicity of oxalamides with aromatic N1 substituents .

Antiviral and Antimicrobial Oxalamides

Key Observations :

- Antiviral Targeting : Compound 25 and BNM-III-170 highlight the role of fluorophenyl and heterocyclic groups in targeting viral entry mechanisms .

- Structural Flexibility : The GMC series demonstrates that halogenated aryl groups at N1 can be paired with cyclic imides (N2) for antimicrobial effects .

Oxalamides with Varied Aryl/Ethyl Substituents

Key Observations :

Toxicology and Metabolic Considerations

- Metabolic Pathways : EFSA/JECFA emphasize that oxalamides with methoxybenzyl or pyridyl groups undergo hydrolysis and oxidation, yielding low-toxicity metabolites .

Q & A

Q. Q1: What are the critical considerations for optimizing the synthesis of this oxalamide derivative to ensure high yield and purity?

Methodological Answer: Synthesis optimization involves:

- Stepwise coupling : Prioritize sequential coupling of the piperidine-sulfonyl and morpholinoethyl moieties to minimize steric hindrance. Use carbodiimide-based coupling agents (e.g., DCC) with activators like HOBt to enhance efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates. Avoid protic solvents to prevent premature hydrolysis of sulfonyl groups .

- Temperature control : Maintain reactions at 0–25°C during sulfonylation to avoid side reactions. Higher temperatures (40–60°C) may be tolerated during amide bond formation .

- Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .

Q. Q2: How can researchers validate the three-dimensional conformation of this compound to predict target interactions?

Methodological Answer:

- Computational modeling : Use density functional theory (DFT) or molecular dynamics (MD) simulations to predict low-energy conformers. Software like Gaussian or AMBER can model sulfonyl-piperidine and morpholine interactions .

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Requires high-purity compound (>98%) and optimized crystallization buffers .

- NMR spectroscopy : 2D NOESY or ROESY experiments in DMSO-d6/CDCl3 can identify spatial proximity of fluorophenyl and morpholinoethyl groups .

Advanced Research Questions

Q. Q3: What experimental strategies can resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

Methodological Answer:

- Standardize assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability via LC-MS validation .

- Evaluate stereochemical impacts : Test enantiopure vs. racemic forms; chiral HPLC (Chiralpak AD-H column) can separate isomers .

- Address solubility issues : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability via UV-Vis spectroscopy (λ = 254 nm) over 24h .

Q. Q4: How does the 4-fluorophenylsulfonyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : Fluorine increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability but risking CYP450 inhibition .

- Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to compare t1/2 of fluorinated vs. chlorinated analogs. Fluorine reduces oxidative metabolism at the para position .

- Target binding : Surface plasmon resonance (SPR) shows 4-fluorophenyl enhances binding affinity (KD = 12 nM vs. 45 nM for phenyl) due to electrostatic complementarity .

Q. Q5: What methodologies are recommended for elucidating the mechanism of action in complex biological systems?

Methodological Answer:

- Proteomics : SILAC-based quantitative proteomics identifies differentially expressed proteins post-treatment. Validate hits via Western blot (e.g., p-ERK1/2) .

- Kinase profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler) to identify off-target effects. Prioritize kinases with <50% residual activity at 1 μM .

- In vivo PET imaging : Radiolabel with 18F (via prosthetic group coupling) to track biodistribution in murine models .

Q. Q6: How can researchers mitigate challenges in translating in vitro activity to in vivo efficacy?

Methodological Answer:

- Optimize pharmacokinetics : Measure oral bioavailability in rodents; if <20%, consider prodrug strategies (e.g., esterification of morpholinoethyl group) .

- Address toxicity : Conduct hERG inhibition assays (patch-clamp, IC50 >10 μM acceptable) and monitor liver enzymes (ALT/AST) in 28-day repeat-dose studies .

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve solubility for IV administration. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.